N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,3-benzodioxole core linked to a carboxamide group, which is further substituted by a phenyl ring modified with a (2-methoxyethyl)carbamoylmethyl moiety. The benzodioxole scaffold is known for its metabolic stability and ability to engage in π-π interactions with biological targets, while the methoxyethyl group may enhance solubility and modulate pharmacokinetic properties .
Propriétés
IUPAC Name |
N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-9-8-20-18(22)10-13-2-5-15(6-3-13)21-19(23)14-4-7-16-17(11-14)26-12-25-16/h2-7,11H,8-10,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFZYRSTVMHYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is with a molecular weight of approximately 316.35 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Potential Targets:
- Glycogen Synthase Kinase 3β (GSK-3β) : This enzyme is implicated in various diseases such as Alzheimer's and cancer. Compounds structurally similar to N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide have shown inhibitory effects on GSK-3β, making it a relevant target for further investigation .
In Vitro Studies
In vitro assays have demonstrated that compounds related to N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2H-1,3-benzodioxole-5-carboxamide exhibit varying degrees of biological activity:
These studies indicate that the compound can modulate pathways involved in cell proliferation and survival.
Case Studies
- Neuroblastoma Cells : A study investigated the effects of a structurally similar compound on neuroblastoma cells, revealing significant increases in phosphorylated GSK-3β levels upon treatment. This suggests potential neuroprotective effects and warrants further exploration into the therapeutic applications for neurodegenerative diseases .
- Cancer Research : The compound's ability to inhibit GSK-3β may also contribute to its anticancer properties, as GSK-3β is often overactive in various cancers. Further studies are needed to elucidate its full potential as an anticancer agent.
Toxicity and Safety Profile
Understanding the toxicity profile is crucial for any therapeutic candidate. Initial assessments indicate that compounds within this class may exhibit acceptable safety margins; however, comprehensive toxicity studies are necessary to establish safety for clinical use.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Benzodioxole-Carboxamide Moieties
(a) N-{N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-methylphenyl)carbamimidoyl}-2H-1,3-benzodioxole-5-carboxamide ()
- Key Differences : Replaces the (2-methoxyethyl)carbamoylmethyl group with an indole-ethyl-carbamimidoyl substituent.
(b) N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide ()
- Key Differences : Substitutes the methoxyethyl group with a sulfonamide-thiazinan ring.
- Implications : The sulfonamide group could improve water solubility, while the thiazinan ring may confer conformational rigidity.
(c) N-(2-{4-[5-(3-Chlorophenyl)thiophene-2-carbonyl]piperazin-1-yl}pyridin-3-yl)-2H-1,3-benzodioxole-5-carboxamide ()
- Key Differences : Incorporates a piperazine-thiophene-carbonyl chain instead of the methoxyethyl group.
- Implications : The piperazine moiety may enhance blood-brain barrier penetration, relevant for CNS-targeting therapies.
Analogs with Similar Methoxyethyl Substituents
(a) EPZ011989 ()
- Structure: Contains a (2-methoxyethyl)(methyl)amino group.
- Activity : Potent EZH2 inhibitor (IC₅₀ ~10 nM), suggesting the methoxyethyl group contributes to enzyme binding via hydrogen bonding or steric effects.
Pharmacological Activity of Structural Relatives
- Anti-Inflammatory Activity: Compound 2 from (IC₅₀ = 17.00 μM) shares a benzodioxole core and demonstrates NO inhibition, comparable to quercetin. This suggests the target compound may also exhibit anti-inflammatory properties.
- Cytotoxicity: notes low cytotoxicity (MTT assay), a trait likely shared due to structural similarities.
(a) Coupling Reagents :
- The target compound’s synthesis likely employs carbodiimide-based coupling (e.g., EDC/HOBt), as seen in and , which describe similar benzamide derivatives .
- Purification : Reverse-phase HPLC () or silica chromatography () are standard for isolating benzodioxole-carboxamides.
(b) Yield Optimization :
Computational Insights
- Docking Studies : AutoDock Vina () predicts that the methoxyethyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, analogous to EPZ011989’s binding to EZH2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
